Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate
Overview
Description
Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate is a complex organic compound with the molecular formula C15H17NO3. This compound is notable for its unique structure, which includes a hexahydro-1,5-methanobenzo[d]azocine core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate include:
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl]pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate
Uniqueness
What sets this compound apart is its unique hexahydro-1,5-methanobenzo[d]azocine core, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 10-oxo-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-14(18)15-7-10-5-3-4-6-12(10)11(8-15)9-16-13(15)17/h3-6,11H,2,7-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJSVBDOUBJTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(CNC1=O)C3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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